molecular formula C16H23FN2O B2680657 N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide CAS No. 1292097-68-7

N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide

Cat. No. B2680657
CAS RN: 1292097-68-7
M. Wt: 278.371
InChI Key: AMPKLIACPHOENE-UHFFFAOYSA-N
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Description

“N-(2-tert-butylcyclohexyl)-2-chloroacetamide” is a compound that has a similar structure . It has a molecular weight of 231.77 and is a solid at room temperature .


Synthesis Analysis

A method for producing cis-2-tert-butylcyclohexanol involves hydrogenating 2-tert-butylphenol in the presence of a nickel/iron catalyst mixture .


Molecular Structure Analysis

The structure of “2-tert-Butylcyclohexanone” has been analyzed . It has a molecular weight of 154.25 .


Chemical Reactions Analysis

The effects of two peroxide-based initiators, di (4- tert -butylcyclohexyl)peroxydicarbonate (DPDC) and tert -butyl-peroxybenzoate (TBPB), with different molecular sizes and multi-walled carbon nanotubes (MWCNT) on the cure behavior and kinetics of vinyl ester (VE) resin were investigated .


Physical And Chemical Properties Analysis

“N-(2-tert-butylcyclohexyl)-2-chloroacetamide” is a solid at room temperature .

Scientific Research Applications

Synthesis and Properties of Polymers

Researchers have explored the synthesis and properties of ortho-linked polyamides and aromatic polyamides derived from compounds similar to N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide. These studies emphasize the creation of noncrystalline polymers that are readily soluble in polar solvents, capable of forming transparent, flexible, and tough films. These polymers exhibit high thermal stability, characterized by high glass transition temperatures and significant resistance to thermal degradation, making them suitable for various advanced material applications (Hsiao, Yang, & Chen, 2000) (Yang, Hsiao, & Yang, 1999).

Medicinal Chemistry Applications

The compound and its derivatives have been researched in the context of medicinal chemistry for their potential as precursors in the synthesis of fluorinated compounds. These fluorinated derivatives are crucial in drug discovery due to the unique properties imparted by the fluorine atom, such as increased stability, bioavailability, and specificity. Research has included the development of PET tracers for neuroimaging, highlighting the compound's utility in synthesizing radioligands for serotonin 5-HT1A receptors, which are relevant for investigating neuropsychiatric disorders (García et al., 2014).

Chemical Synthesis and Reactivity

The reactivity and functionalization of related compounds have been studied extensively, showcasing their versatility in organic synthesis. This includes the development of methodologies for asymmetric synthesis of amines, highlighting the utility of N-protected pyrrolidine derivatives in the synthesis of various fluorinated organic compounds. These compounds serve as valuable synthons in medicinal chemistry, offering pathways to diverse fluorinated derivatives with potential therapeutic applications (Ellman, Owens, & Tang, 2002) (Singh & Umemoto, 2011).

Safety and Hazards

The safety data sheet for “4-tert-Butylcyclohexanone” indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-16(2,3)12-6-4-5-7-13(12)19-15(20)11-8-9-18-14(17)10-11/h8-10,12-13H,4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPKLIACPHOENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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